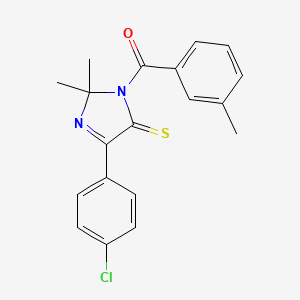

4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione

Description

4-(4-Chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a substituted imidazole derivative characterized by a thione group at the 5-position, a 4-chlorophenyl substituent, a 3-methylbenzoyl moiety, and two methyl groups at the 2-position. The presence of the thione group enhances its ability to participate in hydrogen bonding and metal coordination, which may influence its biological activity or crystallographic behavior .

Properties

IUPAC Name |

[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2OS/c1-12-5-4-6-14(11-12)17(23)22-18(24)16(21-19(22,2)3)13-7-9-15(20)10-8-13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVZKYXVOUJULP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with 3-methylbenzoyl chloride in the presence of a base to form an intermediate This intermediate is then reacted with 2,2-dimethyl-1,3-diaminopropane under controlled conditions to form the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs can be categorized based on substituent variations:

Halogen Substitution Effects :

- The 4-chlorophenyl group in the target compound contrasts with fluorophenyl analogs (e.g., compounds 4 and 5 in ). Fluorine’s smaller atomic radius and higher electronegativity result in tighter crystal packing compared to chlorine, which may lead to differences in melting points or solubility .

- In isostructural compounds, replacing Cl with Br or F alters intermolecular interactions. For example, 3-chlorocinnamic acid and 3-bromocinnamic acid exhibit distinct crystal structures despite similar substituents, highlighting the sensitivity of packing to halogen size .

Thione vs. Oxo Groups :

- The thione group (C=S) in the target compound and 5-(4-methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione enhances hydrogen-bonding capacity compared to oxo (C=O) analogs. This difference can influence biological activity, as seen in imidazole-thiones with reported antimicrobial properties .

Electron-withdrawing groups (e.g., 4-ClPh) decrease electron density at the imidazole ring, which may affect nucleophilic substitution reactions compared to electron-donating groups (e.g., 4-MeOPh in ).

Crystallographic Behavior

- Isostructural compounds 4 and 5 () share identical triclinic (P 1) symmetry but differ in halogen placement. The target compound’s 4-ClPh group may adopt a planar conformation similar to fluorophenyl analogs, though chlorine’s larger size could induce slight torsional adjustments in crystal packing .

Biological Activity

The compound 4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound features a chlorophenyl group, a dimethyl group, and a benzoyl moiety attached to an imidazole core, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed notable inhibition against various bacterial strains including Staphylococcus aureus and Bacillus cereus . The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways .

Antiviral Activity

N-Heterocycles, including imidazole derivatives, have been identified as promising antiviral agents. A related study found that certain imidazole compounds inhibited the activity of viral polymerases significantly. This suggests that this compound may possess similar antiviral properties .

Anti-inflammatory Effects

Imidazole compounds have also been linked to anti-inflammatory activities. The presence of specific substituents on the imidazole ring can enhance this effect. For instance, compounds with halogen substituents have shown increased efficacy in reducing inflammation markers in vitro .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various imidazole derivatives, this compound was evaluated for its antimicrobial activity against Escherichia coli and Staphylococcus aureus . The results indicated an IC50 value of approximately 0.25 μg/mL for Staphylococcus aureus, showcasing its potent antimicrobial potential compared to standard antibiotics .

Case Study 2: Antiviral Mechanism

Another study assessed the antiviral activity of similar compounds against Hepatitis C virus (HCV). The compound exhibited an EC50 value of 0.35 μM against HCV NS5B polymerase, indicating robust antiviral activity and suggesting its potential application in antiviral drug development .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzoyl derivatives with thioureas or via multi-step protocols involving imidazole ring formation. For example, analogous imidazole derivatives (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) were synthesized using substituted anilines and aldehydes under reflux in methanol, followed by thiocarbonylation . Optimization requires monitoring reaction time, temperature (e.g., 70–80°C for 8–12 hours), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of aldehyde to amine). Purity is verified via HPLC (≥98%) and recrystallization in ethanol/water mixtures .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=S at ~1243 cm⁻¹, C-Cl at ~702 cm⁻¹) .

- NMR : Analyze aromatic proton environments (e.g., δ 6.86–7.26 ppm for substituted phenyl groups) and methyl resonances (e.g., δ 2.59 ppm for CH3) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS: M+1 at m/z 419 for similar triazole-thione derivatives) .

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···F/N interactions stabilize lattice structures in analogous imidazoles) .

Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 14–30 days. Monitor degradation via HPLC and quantify degradation products (e.g., hydrolyzed imidazole rings or oxidized thione groups) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere (heating rate: 10°C/min) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or IR band shifts) be resolved during structural characterization?

- Methodological Answer :

- Dynamic NMR : Resolve conformational exchange effects (e.g., hindered rotation of 3-methylbenzoyl groups) by variable-temperature NMR (e.g., 298–343 K) .

- DFT Calculations : Simulate IR/NMR spectra using Gaussian or ORCA software to compare experimental vs. theoretical vibrational/chemical shift patterns .

- Single-Crystal XRD : Resolve ambiguities in substituent orientation (e.g., dihedral angles between chlorophenyl and imidazole planes, typically 12–85°) .

Q. What experimental designs are suitable for investigating the compound’s environmental fate and ecotoxicological impacts?

- Methodological Answer :

- OECD 307 Guidelines : Perform soil degradation studies under aerobic conditions (20°C, 70% water-holding capacity) to quantify half-life (t₁/₂) .

- Aquatic Toxicity Assays : Use Daphnia magna (48-hour EC50) and algal growth inhibition tests (OECD 201) to assess acute/chronic effects .

- QSAR Modeling : Predict bioaccumulation potential using logP values (e.g., calculated via ACD/Labs) and molecular descriptors (e.g., polar surface area) .

Q. How can researchers elucidate structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer :

- In Silico Docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina to identify binding modes and affinity trends .

- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare IC50 values in enzyme inhibition assays .

- Pharmacophore Mapping : Identify critical functional groups (e.g., thione sulfur, chlorophenyl hydrophobic regions) via MOE or Schrödinger suites .

Q. What statistical approaches are recommended for validating reproducibility in dose-response studies?

- Methodological Answer :

- ANOVA with Tukey’s HSD : Compare triplicate experiments to assess inter-assay variability .

- Bland-Altman Plots : Evaluate agreement between technical replicates in high-throughput screening .

- Power Analysis : Determine sample size (n ≥ 6) to achieve 80% power (α = 0.05) for detecting ≥20% effect sizes .

Methodological Resources

- Crystallography : Use SHELX or Olex2 for structure refinement; report R-factor (<5%) and residual electron density maps .

- Environmental Studies : Follow ISO 11266 for soil adsorption coefficients (Koc) and EPA 712-C-96-335 for hydrolysis kinetics .

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) for dose-response curves and EC50 calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.